molecular formula C18H19ClN2OS B2837563 (2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide CAS No. 2097941-25-6

(2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide

Cat. No.: B2837563
CAS No.: 2097941-25-6
M. Wt: 346.87
InChI Key: PPRUHLKOBFBZEP-AATRIKPKSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide is a high-purity synthetic chemical compound intended for research and development purposes in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. While the specific pharmacological profile and primary research applications for this compound are not yet fully characterized in the public scientific literature, its molecular structure suggests it is of interest for basic scientific investigation. Researchers may utilize this compound in various in vitro studies to explore its physicochemical properties, receptor binding affinities, and potential biochemical interactions. Its structure, featuring a prop-enamide scaffold linked to chlorophenyl and pyrrolidinyl groups, is similar to compounds investigated for their activity in neurological and pharmacological research models . Handling of this material should be conducted by qualified professionals in accordance with all applicable local, state, and federal regulations. Researchers are responsible for verifying the compound's suitability for their specific experimental objectives. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-6,8,10,13,16H,7,9,11-12H2,(H,20,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUHLKOBFBZEP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a chlorophenyl group and a thiophene moiety, which are known to influence pharmacological properties. This article explores the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H17ClN2SC_{16}H_{17}ClN_{2}S. The presence of the chlorophenyl and thiophene groups contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing thiophene and pyrrolidine rings have been associated with anticancer effects. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Antimicrobial Properties : The thiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes in pathogens.
  • Neuroprotective Effects : Some analogs have demonstrated potential in protecting neuronal cells from oxidative stress, suggesting possible applications in neurodegenerative diseases.

In Vitro Studies

A study assessing the cytotoxic effects of related compounds on cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. For instance, compounds similar to this compound showed IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating promising antitumor activity.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been investigated extensively. Key findings include:

Structural FeatureObserved Biological Activity
Chlorophenyl groupEnhanced lipophilicity; potential for receptor binding
Thiophene moietyAntioxidant properties; possible neuroprotective effects
Pyrrolidine ringContributes to overall stability and bioactivity

Case Studies

  • Anticancer Activity : A case study involving a series of thiophene-pyrrolidine derivatives reported that modifications in the chlorophenyl group significantly affected cytotoxicity profiles. The most active derivative exhibited an IC50 value of 8 µM against HeLa cells, suggesting that further exploration of this compound could yield effective anticancer agents.
  • Neuroprotection : Another study focused on the neuroprotective capabilities of thiophene-containing compounds found that they could mitigate oxidative stress-induced apoptosis in neuronal cells. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Compound Name Molecular Formula Key Structural Features Potential Implications
(2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide C₁₉H₂₀ClN₂OS 2-Chlorophenyl, thiophen-3-ylmethyl-pyrrolidine, E-enamide Enhanced lipophilicity and stereospecific binding due to chlorophenyl and rigid E-configuration .
(2E)-N-(pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide (WVK) C₁₁H₉N₃OS Thiophen-2-yl, pyrimidin-2-yl amide, E-enamide Pyrimidine may increase hydrogen-bonding capacity but reduce membrane permeability vs. pyrrolidine .
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one C₉H₁₁NOS Thiophen-2-yl, dimethylamino enone Enone group increases electrophilicity, potentially enhancing reactivity but reducing stability .
N-(4-chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide C₁₈H₁₅Cl₄N₃OS 4-Chlorophenyl, trichloroethyl, thioxomethyl group Multiple chlorines may improve metabolic resistance but increase toxicity risks .
(2E)-N-[(3R)-1,1-dioxo-thiolan-3-yl]-3-(4-fluorophenyl)-...prop-2-enamide C₁₈H₂₂FNO₄S 4-Fluorophenyl, sulfolane, oxolane substituents Fluorophenyl offers electronic modulation; sulfolane may enhance solubility .

Key Structural and Functional Comparisons:

Backbone Variations: The target compound’s E-enamide backbone is shared with WVK and the fluorophenyl derivative , but differs from the enone in (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one . Enamide groups are less reactive than enones, favoring stability in physiological conditions.

Aromatic Substituents :

  • The 2-chlorophenyl group in the target compound contrasts with WVK’s thiophen-2-yl and the fluorophenyl derivative’s 4-fluorophenyl . The 2-chloro substitution may induce steric hindrance compared to para-substituted analogs, affecting target binding.

Nitrogen-Containing Moieties: The pyrrolidine-thiophen-3-ylmethyl group in the target compound provides a chiral center and 3D flexibility, unlike WVK’s planar pyrimidine or the dimethylamino group in the enone derivative . This could enhance selectivity for chiral biological targets.

Physicochemical Properties :

  • The target compound’s molecular weight (~375 g/mol) and Cl/F/S heteroatoms suggest moderate solubility, comparable to WVK (~247 g/mol) but higher lipophilicity than the sulfolane-containing derivative .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrrolidine-thiophene linkage may complicate synthesis compared to simpler analogs like WVK, requiring multi-step functionalization .
  • Crystallographic Analysis : Tools like SHELXL and ORTEP (referenced in –3) could resolve its stereochemistry and packing interactions, critical for structure-activity relationship (SAR) studies .

Q & A

Q. Basic

  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Doublet for the trans-alkene protons (J ≈ 15–16 Hz) and splitting patterns from the pyrrolidine-thiophene substituents .
    • ¹³C NMR : Carbonyl resonance at ~165–170 ppm and aromatic carbons from chlorophenyl/thiophene groups .
  • X-ray crystallography : Resolve E-configuration and pyrrolidine ring conformation using SHELX or WinGX/ORTEP .

What are common impurities encountered during synthesis, and how are they detected?

Q. Basic

  • Byproducts : Unreacted starting materials (e.g., thiophene-methylpyrrolidine intermediates) or cis-alkene isomers.
  • Detection methods :
    • HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .
    • TLC : Monitor reaction progress with silica gel plates (eluent: ethyl acetate/hexane, 3:7) .

How can reaction yields be optimized for the final coupling step?

Q. Advanced

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency between chlorophenyl and pyrrolidine-thiophene units .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >80% yield .
  • Solvent effects : Dichloromethane enhances solubility of aromatic intermediates compared to THF .

How should researchers resolve contradictions in NMR data for this compound?

Q. Advanced

  • Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., pyrrolidine ring dynamics) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for thiophene-methylpyrrolidine protons .
  • Comparative analysis : Cross-validate with structurally analogous compounds (e.g., (2E)-3-(4-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide) .

What computational strategies are effective for predicting target interactions of this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to potential targets (e.g., kinases) using the chlorophenyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds with the enamide carbonyl .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity trends .

How should in vivo studies be designed to evaluate its pharmacological activity?

Q. Advanced

  • Dose optimization : Start with 10–50 mg/kg in rodent models, adjusting based on pharmacokinetic data (e.g., plasma half-life ≥4 hours) .
  • Metabolite tracking : Use LC-MS/MS to identify hydroxylated or sulfated derivatives in liver microsomes .
  • Target validation : Knockout models (e.g., CRISPR/Cas9) to confirm specificity for suspected pathways (e.g., MAPK) .

How does this compound compare structurally and functionally to analogs with different substituents?

Q. Advanced

Analog Key Differences Bioactivity Impact
(2E)-3-(4-fluorophenyl)-N-...Fluorine vs. chlorine at phenylIncreased metabolic stability
N-(thiazol-2-yl) derivativesThiazole vs. pyrrolidine-thiopheneEnhanced kinase inhibition
Tetrahydrothiophene-dioxide variantsSulfone group additionImproved solubility but reduced potency

What solvent systems minimize side reactions during functionalization of the thiophene-pyrrolidine moiety?

Q. Advanced

  • Non-polar solvents (toluene) : Reduce nucleophilic substitution at the thiophene sulfur .
  • Acidic conditions (HOAc) : Prevent base-mediated degradation of the enamide group .
  • Additives (DMAP) : Accelerate acylation while suppressing epimerization .

How are crystallographic anomalies addressed in this compound’s structure determination?

Q. Advanced

  • Disorder modeling (SHELXL) : Refine positional disorder in the thiophene-methyl group using PART and SUMP instructions .
  • Twinned data correction (CELL_NOW) : Apply Hooft metrics for cases where crystal twinning obscures the true space group .
  • High-resolution synchrotron data : Resolve electron density ambiguities (e.g., pyrrolidine ring puckering) .

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